2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine
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Overview
Description
2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanomethylsulfanyl group and two pyridine rings. Its distinct chemical properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethyl-6-methyl-4-pyridin-3-ylpyridine with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with a cyanomethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF) are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyanomethylsulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 2-(Methylsulfanyl)-6-methyl-4-pyridin-3-ylpyridine-3-carbonitrile
- 2-(Cyanomethylsulfanyl)-4-pyridin-3-ylpyridine-3-carbonitrile
- 2-(Cyanomethylsulfanyl)-6-methylpyridine-3-carbonitrile
Comparison: Compared to its analogs, 2-[(cyanomethyl)sulfanyl]-3-cyano-6-methyl-3',4-bipyridine exhibits unique properties due to the presence of both the cyanomethylsulfanyl group and the specific arrangement of pyridine rings
Properties
CAS No. |
316361-86-1 |
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Molecular Formula |
C14H10N4S |
Molecular Weight |
266.32g/mol |
IUPAC Name |
2-(cyanomethylsulfanyl)-6-methyl-4-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10N4S/c1-10-7-12(11-3-2-5-17-9-11)13(8-16)14(18-10)19-6-4-15/h2-3,5,7,9H,6H2,1H3 |
InChI Key |
QJNIUEGABTZNDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)SCC#N)C#N)C2=CN=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC#N)C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
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